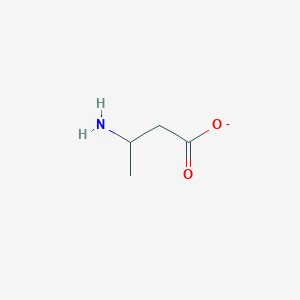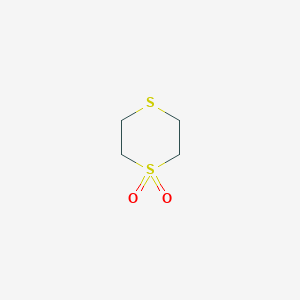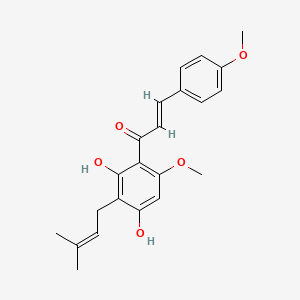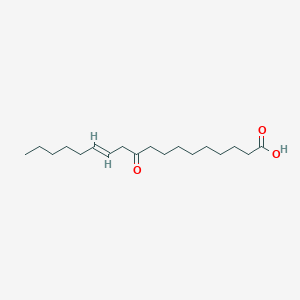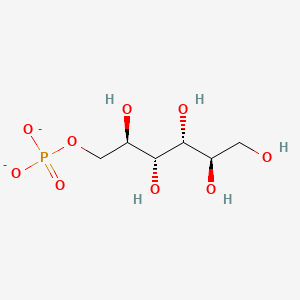![molecular formula C18H32ClN3O6S B1260789 (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BO 2727 is a member of carbapenems.
Wissenschaftliche Forschungsanwendungen
Ring Opening and Pyrrolidine Derivatives Formation
Research by Valiullina et al. (2020) explores the reaction of ethylamine and ethanolamine with a similar compound, leading to β-lactam ring opening and simultaneous amidation. This process results in the formation of enantiomerically pure pyrrolidine derivatives, illustrating the compound's potential in stereochemical transformations and synthesis of enantiomerically pure derivatives (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).
Synthesis of Radioactive Compounds
Swigor et al. (1988) describe the synthesis of a related compound using rhodium diacetate and other reactants. This synthesis approach is crucial for generating radioactive compounds for research, particularly in studying drug mechanisms and distribution (Swigor, Kim, & Pittman, 1988).
Antibacterial Activity
Ohtake et al. (1997) synthesized derivatives of a structurally similar compound, demonstrating potent antibacterial activity against various bacteria, including P. aeruginosa. This indicates the potential of the compound in developing new antibiotics (Ohtake et al., 1997).
Optimum pH Determination
Crocker et al. (2001) utilized potentiometric titration to determine the dissociation constants of a broad-spectrum antibiotic structurally akin to the compound . This research is important for optimizing isolation and purification processes in drug manufacturing (Crocker, Wang, & Mccauley, 2001).
Crystallinity Determination for Antibiotics
Kushida (2012) developed a method to analyze the crystallinity of E1010, a novel carbapenem antibiotic structurally related to the compound. This study is vital for quality control and formulation of pharmaceutical products (Kushida, 2012).
Eigenschaften
Molekularformel |
C18H32ClN3O6S |
|---|---|
Molekulargewicht |
454 g/mol |
IUPAC-Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C18H29N3O5S.ClH.H2O/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3;;/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26);1H;1H2/t8-,9-,10+,11?,12-,13-,14-;;/m1../s1 |
InChI-Schlüssel |
FNSICOGCVDQJPU-XQVNCDRMSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3CC(NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O.O.Cl |
Kanonische SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O.O.Cl |
Synonyme |
6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate BO 2727 BO-2727 L 739,428 L 739428 L-739,428 L-739428 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



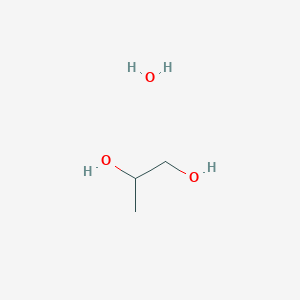
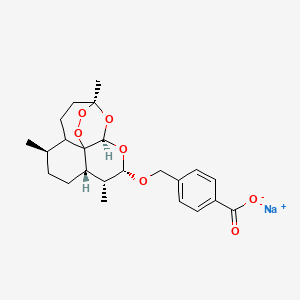

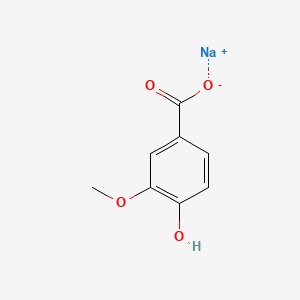

![OPC8-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1260714.png)
![(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260716.png)
